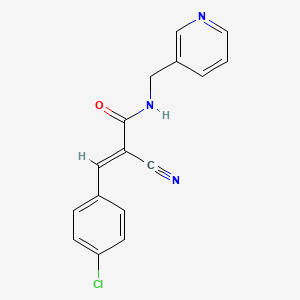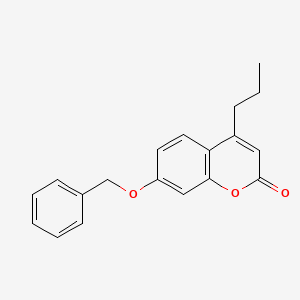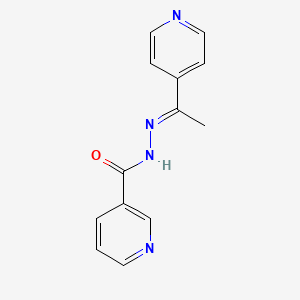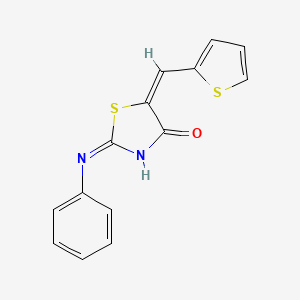
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a chlorophenyl group, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-pyridinylmethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The cyano group and pyridinylmethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-3-(4-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-3-(4-methylphenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
Uniqueness
(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12ClN3O |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H12ClN3O/c17-15-5-3-12(4-6-15)8-14(9-18)16(21)20-11-13-2-1-7-19-10-13/h1-8,10H,11H2,(H,20,21)/b14-8+ |
InChI Key |
WRCIMXYKOYJDGQ-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11669184.png)


![3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669209.png)

![N'-[(Z)-(2-Hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11669222.png)
![4-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11669231.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11669243.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11669252.png)
![3-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11669255.png)
![4-chloro-2-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11669267.png)

![3-chloro-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11669279.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669286.png)
